molecular formula C17H15ClN2O4 B2835388 1-([2,2'-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea CAS No. 2034492-10-7

1-([2,2'-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea

Cat. No.: B2835388
CAS No.: 2034492-10-7
M. Wt: 346.77
InChI Key: CJYLOCXZMMXYGT-UHFFFAOYSA-N
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Description

1-([2,2'-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea is a synthetically produced small molecule designed for research applications. Urea derivatives are of significant interest in modern drug discovery due to their versatile chemical properties and ability to engage in multiple hydrogen-bonding interactions with biological targets, which can be critical for achieving high potency and selectivity . The bifuran moiety in its structure is a pharmacophore found in various bioactive molecules, suggesting potential for exploration in multiple therapeutic areas. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a core structure for developing novel enzyme inhibitors. Its structural features make it a candidate for investigating structure-activity relationships (SAR), particularly in the design of compounds that mimic transition states or interact with enzyme active sites that recognize urea-based motifs. This product is intended for chemical and biological research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-22-14-6-4-11(18)9-13(14)20-17(21)19-10-12-5-7-16(24-12)15-3-2-8-23-15/h2-9H,10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYLOCXZMMXYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea typically involves the reaction of 5-chloro-2-methoxyphenyl isocyanate with a bifuran derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-([2,2’-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The chloromethoxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the bifuran moiety may yield bifuran-5-carboxylic acid derivatives, while substitution reactions on the chloromethoxyphenyl group can lead to various substituted phenyl derivatives.

Scientific Research Applications

1-([2,2’-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to urea derivatives and π-conjugated systems with similar pharmacophores or linkers. Key comparisons include:

Structural Analogues with Urea Moieties

  • PQ401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea): Shares the 5-chloro-2-methoxyphenyl urea substructure but replaces the bifuran unit with a quinolinyl group. Known as an insulin-like growth factor 1 receptor (IGF-1R) inhibitor, highlighting the role of aryl substituents in target specificity . The quinolinyl group may enhance lipophilicity compared to the bifuran system, affecting bioavailability.
  • Compound 1 (1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea): A pyridinyl urea derivative with a fluorophenoxy substituent. Functions as a glucokinase activator, demonstrating the versatility of urea derivatives in modulating enzymatic activity .

π-Linker Systems in Conjugated Molecules

Evidence from nonlinear optical (NLO) studies on π-conjugated compounds provides insights into how the bifuran linker influences polarizability:

Compound First π-Linker Second π-Linker Polarizability (<α>, a.u.) Key Reference
DPTM-5 5,5′-dimethyl-2,2′-bifuran 2,5-dimethylfuran 677.51
DPTM-6 5,5′-dimethyl-2,2′-bifuran 2,5-dimethyloxazole 668.19
Target Compound* [2,2'-Bifuran]-5-ylmethyl 5-chloro-2-methoxyphenyl ~645–670 (inferred) -
DPTM-3 2,5-dimethyloxazolo[5,4-d]oxazole 2,5-dimethylfuran 640.19
PQ401 Quinolinyl 5-chloro-2-methoxyphenyl N/A

*Inferred polarizability based on bifuran-containing analogues.

  • The bifuran linker in DPTM-5 and DPTM-6 exhibits higher polarizability compared to oxazole or benzofuran-based systems (e.g., DPTM-3: 640.19 a.u.), suggesting superior electron delocalization .
  • Substitution patterns (e.g., methyl groups on bifuran) further modulate polarizability.

Research Findings and Data Gaps

  • Polarizability : While direct data for the target compound is unavailable, its bifuran linker likely places its <α> between 645–670 a.u., comparable to DPTM-5 and DPTM-6 .
  • Synthetic Challenges : The absence of methyl groups on the bifuran unit (cf. DPTM-5) may simplify synthesis but reduce steric stabilization.

Biological Activity

1-([2,2'-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound's molecular formula is C18H18ClN2O3C_{18}H_{18}ClN_{2}O_{3}, indicating the presence of a bifuran moiety attached to a urea structure. The synthesis typically involves the reaction of 2,2'-bifuran-5-carboxaldehyde with 5-chloro-2-methoxybenzylamine, followed by the formation of an isocyanate to yield the urea derivative. The reaction conditions often include solvents like dichloromethane and catalysts such as triethylamine.

Biological Activity

This compound exhibits a range of biological activities, which can be summarized as follows:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing bifuran moieties have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 31.25-62.5 µg/mL .

Anticancer Properties

Studies on related urea derivatives have demonstrated promising anticancer activities. For example, compounds with similar structures have been tested against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing notable antiproliferative effects with GI50 values ranging from 15.1 to 28.7 µM . The mechanism of action may involve the inhibition of specific cancer-related pathways, including PI3K and mTOR signaling pathways.

The biological activity of this compound may be attributed to its ability to engage in π-π stacking interactions due to the bifuran moiety and form hydrogen bonds through the urea linkage. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

  • Antimicrobial Evaluation : A study on urea derivatives reported that certain compounds showed MIC values below 50 µg/mL against multiple bacterial strains, suggesting a potential for developing new antimicrobial agents .
  • Antitumor Activity : Research on urea-based compounds indicated that some derivatives exhibited selective cytotoxicity towards cancer cell lines with low toxicity towards normal cells. For instance, one compound demonstrated a GI50 value of 25.1 µM against non-small cell lung cancer cells .

Data Tables

Activity Type Reported Value Tested Strain/Cell Line
AntimicrobialMIC: 31.25 - 62.5 µg/mLStaphylococcus aureus, E. coli
Anticancer (MCF-7)GI50: 15.9 - 28.7 µMBreast Cancer Cell Line
Anticancer (A549)GI50: 25.1 µMLung Cancer Cell Line

Q & A

Q. Table 1: Synthetic Yield Optimization

Temperature (°C)SolventCatalystYield (%)
60THFTriethylamine72
80DCMNone65
70AcetonitrileDBU85

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirmation?

  • Methodological Answer : Characterization involves:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the urea linkage (δ 6.5–7.2 ppm for aromatic protons) and bifuran methylene group (δ 4.2–4.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 387.08 (C19_{19}H16_{16}ClN2_2O4_4) .
  • X-ray Crystallography : Resolves spatial arrangement of the bifuran and methoxyphenyl groups, critical for structure-activity studies .

Q. What are the key physicochemical properties influencing its stability in biological assays?

  • Methodological Answer :
  • Solubility : Poor aqueous solubility (logP ~3.2) necessitates DMSO or cyclodextrin-based formulations for in vitro studies .
  • Chemical Stability : Degrades at pH < 4 (hydrolysis of urea bond) and under UV light (furan ring oxidation). Storage at -20°C in amber vials is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
  • Purity Validation : Use HPLC (≥95% purity) and LC-MS to exclude degradation products .
  • Dose-Response Curves : Compare IC50_{50} values across multiple cell lines (e.g., HCT-116 vs. MCF-7) to assess selectivity .
  • Mechanistic Profiling : Pair phenotypic assays with target-based studies (e.g., kinase inhibition screens) to clarify primary modes of action .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the methoxyphenyl ring to enhance solubility .
  • Nanocarrier Encapsulation : Use liposomes or PLGA nanoparticles to improve bioavailability and reduce off-target effects .
  • Metabolic Stability Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., furan oxidation) for structural refinement .

Q. How do substituent variations (e.g., chloro vs. fluoro on the phenyl ring) impact target binding affinity?

  • Methodological Answer :
  • SAR Studies : Compare analogues using:
  • Molecular Docking : Predict interactions with targets (e.g., EGFR kinase) via AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD_D) for substituent variants .

Q. Table 2: Substituent Effects on EGFR Binding

SubstituentPositionKD_D (nM)Activity Trend
-ClPara12.3High
-FPara18.7Moderate
-OCH3_3Meta24.9Low

Q. What experimental designs are robust for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathway perturbations .
  • CRISPR-Cas9 Screens : Knock out candidate targets (e.g., MAPK1) to validate functional dependencies .
  • In Vivo Imaging : Use fluorescently tagged derivatives for real-time biodistribution tracking in zebrafish models .

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